molecular formula C12H14O2 B2483816 2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 2445791-49-9

2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B2483816
CAS No.: 2445791-49-9
M. Wt: 190.242
InChI Key: KMSPXUMFWSZXPC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound with a unique structure that includes a fused ring system. This compound is part of the indene family, which is known for its diverse chemical properties and applications in various fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Friedel-Crafts acylation followed by cyclization. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include continuous flow processes and the use of more robust catalysts to ensure high yields and purity. The exact industrial methods can vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-indene-4-carboxylic acid
  • 2,2-Dimethyl-2,3-dihydro-1H-indene-3-carboxylic acid
  • 2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid

Uniqueness

2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound belonging to the indene family, known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a carboxylic acid group attached to an indene ring system with two methyl groups at the 2-position. This unique configuration contributes to its biological activity and interaction with various biological targets.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
CAS Number4044-54-6

Research indicates that indene derivatives, including this compound, exhibit various mechanisms of action:

  • Antiviral Activity : The compound has been shown to inhibit hepatitis C virus replication, suggesting its potential as an antiviral agent .
  • Anti-inflammatory Properties : Derivatives of this compound have demonstrated anti-inflammatory effects in various experimental models.
  • Anticancer Potential : Studies have indicated that certain derivatives possess anticancer properties, possibly through the induction of apoptosis in cancer cells .

Biological Activity Studies

Several studies have focused on the biological activity of this compound and its derivatives:

Anticholinesterase Activity

A study evaluated the anticholinesterase activity of related compounds and found that some exhibited significant inhibition against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are crucial for neurotransmission in the treatment of Alzheimer's disease .

Inhibition of Aβ Aggregation

Compounds derived from indene structures demonstrated remarkable inhibition of amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's disease. The most potent inhibitors showed IC50 values around 1 μM .

Case Studies

  • Antiviral Research : A study focused on the synthesis and evaluation of indene derivatives for their antiviral properties against hepatitis C. The findings suggested that specific modifications to the indene structure could enhance antiviral efficacy .
  • Cancer Cell Lines : In vitro studies on cancer cell lines revealed that certain derivatives induced apoptosis and inhibited cell proliferation. For instance, one derivative showed a significant reduction in cell viability at concentrations as low as 10 μM .

Properties

IUPAC Name

2,2-dimethyl-1,3-dihydroindene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)6-8-4-3-5-9(11(13)14)10(8)7-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSPXUMFWSZXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1)C(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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